Thiochrome

説明

特性

IUPAC Name |

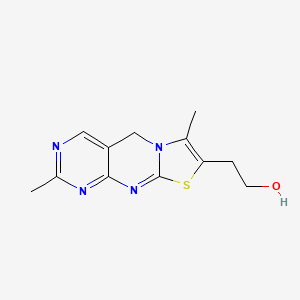

2-(6,12-dimethyl-4-thia-2,7,11,13-tetrazatricyclo[7.4.0.03,7]trideca-1(13),2,5,9,11-pentaen-5-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4OS/c1-7-10(3-4-17)18-12-15-11-9(6-16(7)12)5-13-8(2)14-11/h5,17H,3-4,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTQXMAIXVFLYKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=NC3=NC(=NC=C3CN12)C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3059052 | |

| Record name | 5H-Pyrimido[4,5-d]thiazolo[3,2-a]pyrimidine-8-ethanol, 2,7-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92-35-3 | |

| Record name | Thiochrome | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiochrome | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiochrome | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56339 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5H-Pyrimido[4,5-d]thiazolo[3,2-a]pyrimidine-8-ethanol, 2,7-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5H-Pyrimido[4,5-d]thiazolo[3,2-a]pyrimidine-8-ethanol, 2,7-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,7-dimethyl-5H-thiazolo[3',2':1,2]pyrimido[4,5-d]pyrimidin-8-yl)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.955 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIOCHROME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65UT4V5Z34 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is the chemical structure of Thiochrome?

An In-depth Technical Guide to the Chemical Structure of Thiochrome

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a tricyclic organic compound notable for its role as an oxidation product of thiamine (Vitamin B1). Its intense fluorescence is a key characteristic leveraged in analytical chemistry for the quantitative determination of thiamine in various biological and pharmaceutical samples. This guide provides a detailed overview of the chemical structure of this compound, its physicochemical properties, and the experimental protocols for its synthesis from thiamine.

Chemical Structure and Properties

This compound possesses a unique tricyclic structure formed from the oxidative cyclization of thiamine. This structure consists of a pyrimidine ring and a thiazole ring fused with a third ring created during the oxidation process. The systematic IUPAC name for this compound is 2-(2,7-dimethyl-5H-pyrimido[4,5-d]thiazolo[3,2-a]pyrimidin-8-yl)ethanol.

The key structural identifiers and physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₁₂H₁₄N₄OS |

| Molecular Weight | 262.33 g/mol [1][2][3][4] |

| CAS Number | 92-35-3[1] |

| IUPAC Name | 2-(2,7-dimethyl-5H-pyrimido[4,5-d]thiazolo[3,2-a]pyrimidin-8-yl)ethanol |

| Appearance | Yellow solid |

| Melting Point | 228.8 °C |

| Density | 1.49 g/cm³ |

| Solubility | Soluble in methanol or DMSO |

| Fluorescence | |

| Excitation Maximum | ~360-370 nm |

| Emission Maximum | ~425-450 nm |

Synthesis of this compound from Thiamine

The conversion of thiamine to the highly fluorescent this compound is a cornerstone of thiamine analysis. This transformation is achieved through oxidation in an alkaline medium.

Oxidation Reaction Pathway

The following diagram illustrates the chemical transformation of Thiamine to this compound.

Caption: Oxidation of Thiamine to this compound.

Experimental Protocol: this compound Assay for Thiamine Quantification

This protocol outlines a common method for the conversion of thiamine to this compound for analytical purposes, often preceding High-Performance Liquid Chromatography (HPLC) with fluorescence detection.

Objective: To oxidize thiamine in a sample to this compound for subsequent fluorometric analysis.

Materials:

-

Thiamine-containing sample solution

-

Sodium Hydroxide (NaOH) solution (e.g., 5 N)

-

Potassium Ferricyanide (K₃[Fe(CN)₆]) solution (e.g., 0.1% w/v)

-

Isobutanol (for extraction, if needed)

-

Methanol or Ethanol (optional, to enhance fluorescence)

Methodology:

-

Sample Preparation: Prepare an aqueous solution of the sample containing thiamine. If the sample contains thiamine phosphate esters, enzymatic hydrolysis may be required to convert them to free thiamine.

-

Alkalinization: Adjust the pH of the thiamine solution to be alkaline (pH > 8.0) using NaOH solution. The fluorescence intensity of the resulting this compound is maximal at a pH of 12-13.

-

Oxidation: Add the potassium ferricyanide solution to the alkaline thiamine solution. This should be done rapidly and with thorough mixing. Other oxidizing agents such as cyanogen bromide or mercuric chloride can also be used. The oxidation reaction converts thiamine into the fluorescent this compound and the non-fluorescent thiamine disulfide as a competing product.

-

Fluorescence Enhancement (Optional): The inclusion of a miscible organic solvent like methanol or ethanol in the alkaline medium can improve the yield of this compound and increase its fluorescence intensity.

-

Extraction (Optional, for sample cleanup): To remove interfering substances, the formed this compound can be extracted into an organic solvent such as isobutanol. This step is particularly useful for complex biological matrices.

-

Fluorometric Measurement: The fluorescence of the this compound solution is measured using a fluorometer. The excitation wavelength is typically set around 360-370 nm, and the emission is measured at approximately 425-450 nm. The intensity of the fluorescence is directly proportional to the concentration of this compound, and thus to the original concentration of thiamine in the sample.

Considerations:

-

Interfering substances with antioxidant properties, such as ascorbic acid, can consume the oxidizing agent and should be accounted for.

-

The stability of this compound can be affected by UV light, so exposure should be minimized.

Logical Workflow for Thiamine Analysis via this compound Derivatization

The following diagram illustrates the typical workflow for the quantitative analysis of thiamine, leveraging its conversion to this compound.

Caption: Workflow for Thiamine Analysis.

References

The Thiochrome Reaction: An In-depth Technical Guide to its Discovery, History, and Core Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Thiochrome reaction, a cornerstone in the quantitative analysis of thiamine (Vitamin B1), has been an indispensable tool in nutritional science and clinical diagnostics for decades. This technical guide provides a comprehensive overview of the discovery and history of this pivotal reaction, detailed experimental protocols, and a thorough examination of the underlying chemical mechanisms. Quantitative data on the reaction's kinetics and the fluorescence properties of its product, this compound, are presented in structured tables for clarity and comparative analysis. Furthermore, this guide illustrates key reaction pathways and experimental workflows using detailed diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Discovery and History

The journey to understanding and utilizing the this compound reaction is a significant chapter in the history of nutritional biochemistry. The story begins with the quest to isolate and characterize the anti-beriberi factor, Vitamin B1.

In the early 20th century, beriberi, a debilitating neurological and cardiovascular disease, was rampant in populations reliant on polished rice. Scientists suspected a dietary deficiency, leading to intensive research to identify the protective substance in rice bran.

A pivotal moment came in 1926 when Dutch chemists Barend Coenraad Petrus Jansen and his colleague Willem Frederik Donath first isolated and crystallized thiamine from rice bran.[1] This breakthrough paved the way for the development of methods to quantify this essential nutrient.

The discovery of the this compound reaction itself is credited to Jansen in 1936 . He observed that thiamine, when oxidized in an alkaline solution, is converted into a highly fluorescent compound, which he named This compound . This brilliant blue fluorescence provided a sensitive and specific means of measuring thiamine concentrations in various biological samples.

The initial proposed mechanism for this transformation sparked a debate in the scientific community. Barger and colleagues first suggested a mechanism involving a thiazolone intermediate.[2] However, this was later challenged by Sykes and Todd , who proposed an alternative pathway based on their studies of thiamine disulfide.[3] Modern computational studies, specifically Density Functional Theory (DFT) calculations, have provided substantial evidence supporting the formation of a 2(3H)-thiazolone intermediate , aligning with the initial hypothesis by Barger.[2]

The Chemistry of the this compound Reaction

The this compound reaction is an oxidative cyclization of thiamine. The reaction proceeds in an alkaline environment, where the thiazole ring of thiamine is opened and subsequently re-closed to form the tricyclic this compound molecule.

A critical aspect of this reaction is the competition with an alternative oxidative pathway that leads to the formation of thiamine disulfide , a non-fluorescent compound.[4] The yield of this compound is therefore highly dependent on the reaction conditions, including the choice of oxidizing agent, pH, and solvent.

Reaction Mechanism

The currently accepted mechanism, supported by DFT calculations, involves the following key steps:

-

Deprotonation: In an alkaline medium (pH > 8), the C2 proton of the thiazolium ring of thiamine is abstracted.

-

Oxidation and Intermediate Formation: The resulting ylide is oxidized, leading to the formation of a crucial 2(3H)-thiazolone intermediate .

-

Cyclization: Intramolecular cyclization occurs, involving the pyrimidine and thiazolone rings.

-

Dehydration: The final step involves the elimination of a water molecule to form the aromatic tricyclic system of this compound.

Quantitative Data

The quantitative analysis of thiamine via the this compound reaction relies on the distinct spectral properties of this compound and the kinetics of its formation.

Fluorescence Properties of this compound

This compound exhibits strong fluorescence, which is the basis for its detection.

| Property | Value | Reference |

| Excitation Maximum (λex) | 360 - 375 nm | |

| Emission Maximum (λem) | 435 - 450 nm | |

| Fluorescence Quantum Yield (Φ) in Water | 0.28 | |

| Fluorescence Quantum Yield (Φ) in Alcohols/Polar Aprotic Solvents | Increased by ~2.2 times compared to water |

Comparison of Common Oxidizing Agents

Several oxidizing agents can be used to convert thiamine to this compound. The choice of agent can impact the reaction's efficiency, specificity, and susceptibility to interferences.

| Oxidizing Agent | Advantages | Disadvantages | References |

| Potassium Ferricyanide (K₃[Fe(CN)₆]) | Low cost, low toxicity, ease of use. | Susceptible to interference from reducing agents (e.g., ascorbic acid). Can lead to the formation of thiamine disulfide. | |

| Cyanogen Bromide (CNBr) | High fluorescence yield, high specificity, good recovery, minimizes redox interferences. | Highly toxic, requires careful handling. | |

| Mercuric Chloride (HgCl₂) | Improved dynamic range, less fluorescence quenching. | Highly toxic, can lead to lower thiamine values due to reactions with interfering compounds. |

Experimental Protocols

Accurate and reproducible quantification of thiamine using the this compound reaction requires meticulous attention to the experimental protocol. Below are detailed methodologies for the most commonly used oxidizing agents.

General Sample Preparation

For biological samples, a pre-treatment step is often necessary to release protein-bound thiamine and remove interfering substances. This typically involves:

-

Acid Hydrolysis: Heating the sample in an acidic solution to liberate thiamine from its phosphate esters.

-

Enzymatic Digestion: Using enzymes like taka-diastase to dephosphorylate thiamine esters.

-

Purification: Employing techniques like ion-exchange chromatography to isolate thiamine from interfering compounds.

Protocol 1: Oxidation with Potassium Ferricyanide

This is the most traditional and widely used method.

-

Reagent Preparation:

-

Oxidizing Reagent: Prepare a fresh solution of 0.03 M potassium ferricyanide in 3.75 M sodium hydroxide. Some protocols suggest a 0.1% potassium ferricyanide solution in 5 N NaOH.

-

Thiamine Standard Solution: Prepare a stock solution of thiamine hydrochloride in acidified water and create a series of working standards.

-

-

Reaction Procedure:

-

To an aliquot of the thiamine-containing sample or standard, add the oxidizing reagent. The reaction is typically rapid and should be performed consistently for all samples.

-

The fluorescence intensity reaches a maximum at a pH between 12 and 13.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a fluorometer with an excitation wavelength of approximately 370 nm and an emission wavelength of around 440 nm.

-

A blank reading should be taken for each sample by adding the alkaline solution without the oxidizing agent to account for background fluorescence.

-

-

Extraction (Optional):

-

To enhance specificity and remove interfering substances, the formed this compound can be extracted into an organic solvent like isobutanol.

-

Protocol 2: Oxidation with Cyanogen Bromide

This method is valued for its high specificity and yield.

-

Reagent Preparation:

-

Cyanogen Bromide Solution: Prepare a 0.25 M solution of cyanogen bromide in water. Caution: Cyanogen bromide is highly toxic and should be handled in a fume hood with appropriate personal protective equipment.

-

Sodium Hydroxide Solution: A 30% (w/v) sodium hydroxide solution.

-

-

Reaction Procedure:

-

To 5 ml of the sample or standard solution, add 3 ml of the cyanogen bromide solution.

-

Immediately after, add 2 ml of the 30% sodium hydroxide solution. The final NaOH concentration should be approximately 1%.

-

-

Fluorescence Measurement:

-

Measure the fluorescence as described in the potassium ferricyanide protocol.

-

-

Extraction (Optional):

-

This compound can be extracted with butanol for measurement.

-

Conclusion

The this compound reaction remains a fundamental and widely practiced method for the determination of thiamine. Its history is a testament to the ingenuity of early biochemists, and its continued relevance is a reflection of its sensitivity and specificity. For researchers, scientists, and professionals in drug development, a thorough understanding of the nuances of this reaction, from its chemical mechanism to the practicalities of its experimental execution, is crucial for obtaining accurate and reliable data. By carefully selecting the appropriate oxidizing agent and optimizing reaction conditions, the this compound reaction will continue to be a powerful tool in the study of vitamin B1 and its role in health and disease.

References

- 1. Cyanogen bromide, a good reagent for assay of thiamine in biological extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. How is vitamin B1 oxidized to this compound? Elementary processes revealed by a DFT study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Thiamine Assays—Advances, Challenges, and Caveats - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Formation of Thiochrome from Thiamine Oxidation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical transformation of thiamine (Vitamin B1) into the highly fluorescent compound thiochrome. This reaction is the cornerstone of numerous analytical methods for thiamine quantification in various matrices, including pharmaceutical formulations, biological fluids, and food products. This document details the underlying reaction mechanisms, provides structured quantitative data, outlines detailed experimental protocols, and presents visual diagrams of the key pathways and workflows.

Core Principles of this compound Formation

Thiamine itself is not fluorescent. However, in an alkaline environment, it can be readily oxidized to form this compound, a tricyclic compound that exhibits strong blue fluorescence. This property allows for highly sensitive and specific detection. The formation of this compound is a multi-step process that begins with the pH-dependent structural transformation of thiamine.

The Role of Alkaline pH

In aqueous solutions, thiamine exists in different forms depending on the pH.[1] Under alkaline conditions (pH > 8), the thiazole ring of thiamine opens to form a thiol group (-SH), creating the thiol form of thiamine.[1][2][3] This thiol form is the reactive species that undergoes oxidation. The fluorescence intensity of the resulting this compound is maximal at a pH between 12 and 13.[1]

Oxidation to this compound

The thiol form of thiamine is then oxidized by an oxidizing agent, leading to the formation of the fluorescent this compound. Concurrently, a competing reaction can occur where two molecules of the thiol form of thiamine are oxidized to form the non-fluorescent thiamine disulfide. The yield of this compound versus thiamine disulfide is dependent on the reaction conditions, including the choice of oxidizing agent and the presence of other substances.

The overall reaction pathway can be visualized as follows:

Quantitative Data on this compound Formation

The efficiency of this compound formation and its subsequent detection are influenced by several factors. The following tables summarize key quantitative data from various studies.

Common Oxidizing Agents

Several oxidizing agents can be used for the conversion of thiamine to this compound. The choice of agent can impact the reaction's efficiency and specificity.

| Oxidizing Agent | Advantages | Disadvantages |

| Potassium Ferricyanide | Low cost, low toxicity, ease of use. Most commonly used. | Potential for interference from reducing agents like ascorbic acid. |

| Cyanogen Bromide | High fluorescence yield, minimizes redox interferences from biological matrices. | Highly toxic. |

| Mercuric Chloride | Improved dynamic range, lack of this compound fluorescence quenching. | High toxicity. |

| Hydrogen Peroxide | Can be used in some protocols. | Often requires a catalyst. |

Reaction Conditions and Yield

The yield of this compound is highly dependent on the reaction conditions.

| Parameter | Condition | Effect on Yield/Fluorescence | Reference |

| pH for this compound Formation | > 8.0 | Initiates the formation of the reactive thiol form. | |

| pH for Maximal Fluorescence | 12–13 | Maximizes the fluorescence intensity of this compound. | |

| Solvent Addition | Ethanol or Methanol | Increases the yield of this compound over thiamine disulfide and enhances fluorescence. | |

| Atmosphere | Nitrogen-saturated water | Increased this compound yield from 72-74% to 80-84% with ferricyanide, suggesting dissolved oxygen favors disulfide formation. |

Spectroscopic Properties of this compound

The fluorescence of this compound is central to its analytical utility.

| Parameter | Wavelength (nm) | Reference |

| Excitation Maximum | 360–375 | |

| Emission Maximum | 430–450 |

Relative Fluorescence of this compound Derivatives

When analyzing thiamine and its phosphate esters, the different forms are oxidized to their respective this compound derivatives, which have varying fluorescence intensities.

| Compound | Relative Fluorescence Intensity Ratio (to this compound) | Reference |

| This compound (from Thiamine) | 1.00 | |

| This compound Monophosphate (from TMP) | 0.75 | |

| This compound Diphosphate (from TDP) | 0.90 | |

| This compound Triphosphate (from TTP) | 0.97 |

Experimental Protocols

The following sections provide detailed methodologies for the formation of this compound and its subsequent analysis.

General Protocol for this compound Formation (Pre-column Derivatization for HPLC)

This protocol is a common starting point for the analysis of thiamine in various samples.

Reagents:

-

Thiamine Standard Solution: Prepare a stock solution of thiamine hydrochloride in 0.1 M HCl and dilute to the desired concentrations.

-

Alkaline Solution: 5 N Sodium Hydroxide (NaOH).

-

Oxidizing Agent: 0.1% (w/v) Potassium Ferricyanide (K₃[Fe(CN)₆]) in water. This solution should be freshly prepared.

-

Reaction Stopping Reagent (Optional but Recommended): Sodium sulfite solution.

-

Extraction Solvent: Isobutanol.

Procedure:

-

Sample Preparation: Extract thiamine from the sample matrix using appropriate methods (e.g., acid hydrolysis for food samples).

-

Aliquoting: Place a defined volume of the thiamine-containing extract or standard solution into a reaction vessel.

-

Oxidation:

-

For optimal results, simultaneously add the alkaline solution (e.g., 5 N NaOH) and the oxidizing agent (e.g., 0.1% potassium ferricyanide) directly to the sample. The order of addition can be critical; some protocols suggest adding the oxidizing agent followed by the base.

-

Mix vigorously for a short, defined period (e.g., 30-60 seconds).

-

-

Stopping the Reaction (Optional): Add a sodium sulfite solution to stop the oxidation process, which can improve reproducibility.

-

Extraction:

-

Add isobutanol to the reaction mixture.

-

Shake vigorously to extract the this compound into the organic phase. This step also helps to separate this compound from more polar, potentially interfering substances.

-

Centrifuge to achieve phase separation.

-

-

Analysis: The isobutanol layer containing this compound is then analyzed, typically by HPLC with fluorescence detection.

HPLC Analysis of this compound

High-Performance Liquid Chromatography (HPLC) is the most common method for separating and quantifying this compound.

Typical HPLC System:

-

HPLC Pump: Capable of delivering a consistent mobile phase flow.

-

Injector: Autosampler for reproducible injection volumes.

-

Column: Reversed-phase C18 column is commonly used. Polymeric columns are also employed as they can better withstand higher pH mobile phases.

-

Fluorescence Detector: Set to the appropriate excitation and emission wavelengths for this compound (e.g., Ex: 375 nm, Em: 435 nm).

-

Data Acquisition System: To integrate peak areas and calculate concentrations.

Chromatographic Conditions (Example):

-

Mobile Phase: A mixture of a phosphate buffer and an organic modifier like methanol or acetonitrile. The exact composition will depend on the specific column and separation requirements.

-

Flow Rate: Typically 0.5–1.5 mL/min.

-

Injection Volume: 10–100 µL.

-

Detection: Fluorescence detection at Ex: ~375 nm, Em: ~435 nm.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for thiamine analysis using the this compound method with HPLC.

Interferences and Considerations

Several factors can interfere with the accurate quantification of thiamine using the this compound method:

-

Reducing Agents: Substances with antioxidant capacity, such as ascorbic acid and polyphenols, can consume the oxidizing agent, leading to incomplete conversion of thiamine to this compound.

-

Endogenous Fluorescence: Biological samples may contain other fluorescent compounds that can interfere with this compound detection. HPLC separation is crucial to mitigate this.

-

This compound Stability: this compound can be sensitive to light and may degrade over time. Samples should be protected from light and analyzed promptly after derivatization.

-

pH Control: Precise control of pH is critical for both the formation of the reactive thiol species and for achieving maximum fluorescence.

Conclusion

The oxidation of thiamine to this compound is a robust and sensitive method that remains a cornerstone of thiamine analysis. A thorough understanding of the reaction mechanism, careful optimization of experimental conditions, and awareness of potential interferences are essential for obtaining accurate and reproducible results. This guide provides the foundational knowledge and practical protocols for researchers, scientists, and drug development professionals to effectively utilize this important analytical technique.

References

The Luminescent Heart of Vitamin B1 Analysis: A Technical Guide to the Fluorescence Properties of Thiochrome

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core fluorescence properties of thiochrome, the highly luminescent derivative of thiamine (Vitamin B1). This compound's robust fluorescence is the cornerstone of the most common and sensitive methods for thiamine quantification in diverse matrices, from pharmaceutical formulations to biological samples. This document offers a consolidated resource on its spectral characteristics, factors influencing its fluorescence, and detailed experimental protocols for its generation and measurement.

Core Fluorescence and Spectral Properties

This compound exhibits strong blue fluorescence upon excitation with ultraviolet light. The exact excitation and emission maxima can vary slightly depending on the solvent environment and pH. A summary of its key photophysical properties is presented below.

Table 1: Photophysical Properties of this compound

| Property | Value | Conditions |

| Excitation Maximum (λex) | 360 - 370 nm | In various solvents[1][2] |

| Emission Maximum (λem) | 425 - 450 nm | In various solvents[1][2][3] |

| Quantum Yield (Φf) | ~0.11 - 0.28 | In aqueous solution |

| Increases ~2.2-fold | In alcohols or polar aprotic solvents compared to aqueous solution | |

| Stokes Shift | 3200 - 4200 cm⁻¹ | Increases with solvent polarity |

| Molar Absorptivity (ε) | ~19,800 - 20,400 M⁻¹cm⁻¹ | At 370 nm |

Factors Influencing this compound Fluorescence

The fluorescence intensity and spectral characteristics of this compound are highly sensitive to its chemical environment. Understanding these factors is critical for developing robust and reproducible assays.

-

pH: The conversion of thiamine to this compound and the subsequent fluorescence of the product are highly pH-dependent. The oxidation reaction is typically carried out in alkaline conditions, with optimal this compound formation occurring at a pH greater than 8.0. The maximum fluorescence intensity is often observed in the pH range of 10 to 13.

-

Solvent Polarity: The fluorescence quantum yield of this compound is significantly influenced by the polarity of the solvent. A notable increase in quantum yield (approximately 2.2-fold) is observed when transitioning from aqueous solutions to alcohols or other polar aprotic solvents. Increased solvent polarity also leads to a larger Stokes shift.

-

Oxidizing Agents: The choice of oxidizing agent for the conversion of thiamine to this compound is crucial. Common oxidizing agents include potassium ferricyanide, mercury(II) chloride, cyanogen bromide, and hydrogen peroxide. The selection of the oxidant can impact the yield of this compound versus the formation of non-fluorescent byproducts like thiamine disulfide.

-

Quenching: Like all fluorophores, this compound's fluorescence can be quenched by various substances. Potential quenchers include certain metal ions and other components present in complex biological matrices. It is also important to note that excess oxidizing agent, such as potassium ferricyanide, can quench this compound fluorescence, sometimes necessitating an extraction step into an organic solvent.

-

Photostability: this compound can undergo photo-decomposition upon prolonged exposure to UV light, which can lead to a decrease in fluorescence signal and affect the accuracy of measurements.

Chemical Transformation: From Thiamine to this compound

The fluorescence of this compound arises from its rigid, tricyclic ring structure, which is formed through the oxidation of the non-fluorescent thiamine molecule in an alkaline environment.

References

An In-depth Technical Guide to the Absorption and Emission Spectra of Thiochrome

Thiochrome, a fluorescent tricyclic compound derived from the oxidation of thiamine (Vitamin B1), is a molecule of significant interest in analytical biochemistry and pharmaceutical sciences.[1] Its intense blue fluorescence provides a sensitive means for the quantification of thiamine in various biological and pharmaceutical samples.[2] This technical guide provides a comprehensive overview of the absorption and emission spectral properties of this compound, detailed experimental protocols for their determination, and a summary of key quantitative data for researchers, scientists, and drug development professionals.

Core Spectroscopic Properties

This compound exhibits strong absorption in the ultraviolet (UV) region of the electromagnetic spectrum and emits intense fluorescence in the visible region.[3] These properties are dictated by its chemical structure and are influenced by environmental factors such as solvent polarity and pH.

Table 1: Absorption and Emission Maxima of this compound in Various Solvents

| Solvent System | Excitation Wavelength (λex) (nm) | Emission Wavelength (λem) (nm) | Stokes Shift (cm⁻¹) |

| Aqueous Solution | 370 | 445 | - |

| Aqueous Solution (pH 12) | 370 | 445 | - |

| Aqueous Solution (pH 7.0-12.0) | 370 | 450 | - |

| Alcohols/Polar Aprotic Solvents | - | - | 3200 to 4200 |

Data compiled from multiple sources.[3][4]

Table 2: Fluorescence Quantum Yield of this compound

| Solvent/Condition | Quantum Yield (Φ) | Reference Compound |

| Aqueous Solution | 0.11 | Quinine Sulfate |

| Alcohols/Polar Aprotic Solvents | ~2.2 times higher than in aqueous solution | - |

The quantum yield of this compound fluorescence is notably enhanced in less polar environments.

Experimental Protocols

The determination of this compound's absorption and emission spectra is crucial for its application in quantitative assays. Below are detailed methodologies for these key experiments.

1. Preparation of this compound Solution

This compound is typically generated in situ from the oxidation of thiamine.

-

Materials: Thiamine hydrochloride, 2 M sodium hydroxide (NaOH), oxidizing agent (e.g., 0.1% potassium ferricyanide or gold(III) chloride (HAuCl₄)), ultrapure water.

-

Procedure:

-

Prepare a stock solution of thiamine hydrochloride in ultrapure water.

-

To an appropriate volume of the thiamine solution, add the oxidizing agent.

-

Adjust the pH of the solution to alkaline conditions (typically pH 10-12) by adding NaOH to facilitate the oxidation reaction. The formation of this compound is often rapid and can be completed within 10 minutes.

-

The final concentration of the resulting this compound solution should be adjusted for spectroscopic analysis.

-

2. Measurement of Absorption Spectrum

-

Instrumentation: A UV-Visible spectrophotometer.

-

Procedure:

-

Use a quartz cuvette with a 1 cm path length.

-

Record a baseline spectrum using the same solvent and reagents as the sample, excluding thiamine.

-

Measure the absorbance of the this compound solution from approximately 200 nm to 500 nm.

-

The absorption maximum (λmax) for this compound is typically observed around 370 nm.

-

3. Measurement of Emission (Fluorescence) Spectrum

-

Instrumentation: A fluorescence spectrophotometer (fluorometer).

-

Procedure:

-

Use a quartz fluorescence cuvette.

-

Set the excitation wavelength to the absorption maximum of this compound (e.g., 370 nm).

-

Scan the emission spectrum over a range that encompasses the expected emission, typically from 400 nm to 600 nm.

-

The emission maximum (λem) for this compound is generally observed around 441-450 nm.

-

4. Determination of Fluorescence Quantum Yield

The relative fluorescence quantum yield can be determined using a reference standard with a known quantum yield.

-

Reference Standard: Quinine sulfate in 0.1 M sulfuric acid is a common standard.

-

Procedure:

-

Prepare a series of dilutions of both the this compound solution and the reference standard with absorbances less than 0.1 at the excitation wavelength to minimize inner filter effects.

-

Measure the absorbance of each solution at the excitation wavelength.

-

Measure the integrated fluorescence intensity of each solution.

-

Calculate the quantum yield of this compound using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) Where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

-

Visualizations

Experimental Workflow for this compound Spectroscopy

Caption: Workflow for the preparation and spectroscopic analysis of this compound.

This compound Structure and Electronic Transitions

Caption: Chemical structure and electronic transitions of this compound.

Factors Influencing Spectra

-

Solvent Polarity: An increase in solvent polarity leads to an increase in the Stokes shift for the neutral form of this compound. The fluorescence quantum yield is also significantly higher in alcohols and polar aprotic solvents compared to aqueous solutions.

-

pH: The formation of this compound from thiamine is pH-dependent, with maximum yield typically occurring at alkaline pH. The fluorescence intensity of this compound itself can be influenced by pH, with optimal fluorescence often observed in the pH range of 8.0-10. The pKa value of the transition between the cationic and neutral forms of this compound increases upon photoexcitation.

Conclusion

The distinct absorption and emission characteristics of this compound make it an invaluable tool in analytical science. A thorough understanding of its spectroscopic properties and the factors that influence them is essential for the development of robust and sensitive assays. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals working with this important fluorescent molecule.

References

Physical and chemical properties of Thiochrome

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of thiochrome, a highly fluorescent tricyclic compound derived from the oxidation of thiamine (Vitamin B1). This document details experimental protocols for its synthesis and analysis, and presents key quantitative data in a structured format. It is intended to be a valuable resource for researchers and professionals involved in analytical chemistry, biochemistry, and drug development.

Core Physical and Chemical Properties

This compound is a yellow, crystalline solid at room temperature.[1][2] Its distinct fluorescence is the basis for the most common methods of thiamine quantification.[3][4] The core physical and chemical properties of this compound are summarized in the tables below.

Table 1: Physical Properties of this compound

| Property | Value |

| Appearance | Yellow solid[1] |

| Melting Point | 228.8 °C (443.8 °F; 501.9 K) |

| Boiling Point (estimated) | 462.6 °C at 760 mmHg |

| Density (approximate) | 1.49 g/cm³ |

| Solubility | Limited solubility in water; soluble in organic solvents such as methanol, ethanol, and chloroform. |

Table 2: Chemical and Spectroscopic Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₄N₄OS |

| Molecular Weight | 262.33 g/mol |

| UV-Vis Absorption (λmax) | Approximately 370 nm |

| Molar Absorptivity (at 370 nm) | ~19,800 M⁻¹cm⁻¹ to 20,400 M⁻¹cm⁻¹ |

| Fluorescence Excitation (λex) | Approximately 360-370 nm |

| Fluorescence Emission (λem) | Approximately 440-450 nm |

| Fluorescence Quantum Yield | Can be as high as 11% in aqueous solution. |

Synthesis and Derivatization

This compound is primarily synthesized through the oxidation of thiamine. This reaction is fundamental to the analytical determination of thiamine.

Conversion of Thiamine to this compound

The oxidation of thiamine to this compound is typically carried out in an alkaline medium using an oxidizing agent. Potassium ferricyanide is a commonly used and cost-effective oxidizing agent. The reaction involves the formation of a tricyclic ring system, which is responsible for the compound's characteristic fluorescence. Other oxidizing agents that can be used include cyanogen bromide and mercury(II) chloride.

Experimental Protocol: Synthesis of this compound from Thiamine

This protocol describes a general method for the synthesis of this compound from thiamine hydrochloride using potassium ferricyanide.

Materials:

-

Thiamine hydrochloride

-

Potassium ferricyanide (K₃[Fe(CN)₆])

-

Sodium hydroxide (NaOH)

-

Methanol

-

Distilled water

-

Chloroform (for extraction and purification)

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of Solutions:

-

Prepare a solution of thiamine hydrochloride in distilled water.

-

Prepare a fresh solution of potassium ferricyanide in distilled water.

-

Prepare a solution of sodium hydroxide in distilled water (e.g., 1 M).

-

-

Oxidation Reaction:

-

In a suitable reaction vessel, mix the thiamine hydrochloride solution with the potassium ferricyanide solution.

-

While stirring, slowly add the sodium hydroxide solution to raise the pH of the mixture to above 8. The formation of this compound is indicated by the appearance of a yellow color and blue fluorescence under UV light. The fluorescence intensity is maximal at a pH between 12 and 13.

-

The addition of a miscible organic solvent like methanol can improve the yield of this compound.

-

-

Extraction and Purification:

-

Extract the aqueous solution with chloroform multiple times.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Evaporate the chloroform under reduced pressure to obtain crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent such as chloroform.

-

Analytical Applications: HPLC Analysis of Thiamine

The conversion of thiamine to the highly fluorescent this compound is extensively used for the quantitative analysis of thiamine in various matrices, including biological fluids and food samples, via High-Performance Liquid Chromatography (HPLC) with fluorescence detection.

Experimental Workflow: HPLC Analysis of Thiamine

The general workflow for thiamine analysis involves sample preparation, pre-column derivatization to this compound, HPLC separation, and fluorescence detection.

Detailed Experimental Protocol: HPLC Analysis of Thiamine

This protocol provides a representative method for the determination of thiamine in a sample using pre-column derivatization to this compound followed by HPLC with fluorescence detection.

1. Sample Preparation:

-

For liquid samples (e.g., whole blood), proteins are typically precipitated using an acid like trichloroacetic acid (TCA).

-

For solid samples (e.g., food), thiamine is extracted using an appropriate solvent, often with enzymatic digestion to release bound forms.

-

The resulting extract is clarified by centrifugation or filtration.

2. Pre-column Derivatization:

-

To an aliquot of the sample extract, add a freshly prepared alkaline solution of potassium ferricyanide. A typical derivatization mixture may consist of potassium ferricyanide in sodium hydroxide.

-

Allow the reaction to proceed for a defined period (e.g., 2-10 minutes) to ensure complete conversion of thiamine to this compound.

-

The reaction can be stopped by the addition of an acid, such as phosphoric acid, although the stability of the resulting this compound should be considered.

3. HPLC Conditions:

-

HPLC System: A standard HPLC system equipped with a fluorescence detector.

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient elution is often employed. For example:

-

Mobile Phase A: A buffer solution (e.g., phosphate buffer) at a slightly acidic to neutral pH.

-

Mobile Phase B: An organic solvent such as methanol or acetonitrile.

-

A typical gradient might start with a low percentage of Mobile Phase B, which is gradually increased to elute the this compound derivatives.

-

-

Flow Rate: Typically around 1.0 mL/min.

-

Fluorescence Detector Settings:

-

Excitation Wavelength: ~370 nm

-

Emission Wavelength: ~440 nm

-

4. Quantification:

-

A calibration curve is constructed using standard solutions of thiamine that have been subjected to the same derivatization procedure.

-

The concentration of thiamine in the sample is determined by comparing the peak area of the this compound derivative from the sample to the calibration curve.

References

Thiochrome: A Technical Guide for Researchers

Thiochrome, a fluorescent tricyclic compound derived from the oxidation of thiamine (Vitamin B1), is a molecule of significant interest in analytical chemistry and pharmacology. This guide provides an in-depth overview of its properties, analytical applications, and its role as a selective modulator of muscarinic receptors, tailored for researchers, scientists, and drug development professionals.

Core Properties of this compound

This compound is characterized by the following key identifiers and physicochemical properties.

| Property | Value |

| CAS Number | 92-35-3 |

| Molecular Formula | C₁₂H₁₄N₄OS |

| Molecular Weight | 262.33 g/mol [1] |

| Appearance | Yellow solid |

| Melting Point | 228.8 °C[1] |

| Boiling Point | 462.6 °C at 760 mmHg |

| Density | Approximately 1.49 g/cm³[1] |

| Solubility | Limited solubility in water; soluble in organic solvents like methanol, ethanol, and chloroform[1][2] |

| Fluorescence Excitation | ~360-370 nm |

| Fluorescence Emission | ~425-450 nm |

Analytical Applications: Determination of Thiamine

The most prominent application of this compound is in the quantitative analysis of thiamine. The method is based on the oxidation of non-fluorescent thiamine to the highly fluorescent this compound.

Experimental Protocol: Thiamine Quantification via this compound Derivatization

This protocol outlines a common method for the determination of thiamine in a sample.

1. Sample Preparation:

-

Aqueous extraction of thiamine from the sample matrix.

-

For phosphorylated forms of thiamine, enzymatic hydrolysis (e.g., using taka-diastase) is required to yield free thiamine.

-

Purification of the extract using an ion-exchange resin column to remove interfering substances.

2. Oxidation to this compound:

-

The principle of this method is the oxidation of thiamine to this compound using an oxidizing agent in an alkaline medium. Potassium ferricyanide is a commonly used oxidizing agent.

-

To 10 mL of the thiamine-containing solution, add 5 mL of a 40% sodium hydroxide solution and 0.2 mL of a 0.1% potassium ferricyanide solution with agitation.

-

The reaction is allowed to proceed for approximately 90 seconds.

-

The oxidation is then stopped by the addition of a reducing agent, such as a 3% hydrogen peroxide solution.

3. Extraction of this compound:

-

The formed this compound is extracted from the aqueous phase using an organic solvent, typically isobutanol.

-

Add 25 mL of isobutanol and shake vigorously for at least 1.5 minutes to ensure complete extraction.

-

Centrifuge the mixture to separate the layers.

4. Fluorometric Measurement:

-

The isobutanol layer containing this compound is transferred to a cuvette.

-

The fluorescence intensity is measured using a fluorometer with an excitation wavelength of approximately 370 nm and an emission wavelength of around 440 nm.

-

A blank and a thiamine standard are processed in the same manner for calibration.

Experimental Workflow for Thiamine Analysis

Pharmacological Activity: M4 Muscarinic Receptor Modulation

This compound exhibits selective allosteric modulation of the M4 muscarinic acetylcholine receptor. It acts as a positive allosteric modulator, enhancing the affinity of the endogenous ligand, acetylcholine (ACh), for the M4 receptor subtype.

Mechanism of Action

This compound has been shown to increase the affinity of acetylcholine at M4 receptors by 3- to 5-fold. This effect is selective for the M4 subtype, with no significant impact on the affinity of ACh for M1, M2, M3, or M5 receptors. This subtype selectivity is derived from cooperativity rather than direct high-affinity binding to the receptor, representing a unique mechanism of action.

M4 Muscarinic Receptor Signaling Pathway

The M4 receptor is a G-protein coupled receptor (GPCR) primarily coupled to the Gαi/o subunit. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This compound, by enhancing the binding of acetylcholine, potentiates this downstream signaling cascade.

The selective enhancement of acetylcholine's effect at M4 receptors makes this compound a valuable research tool for studying the physiological roles of this receptor subtype and a potential lead compound in the development of novel therapeutics for conditions such as schizophrenia, where M4 receptor activation is a target.

References

Methodological & Application

Application Notes and Protocols: Thiochrome Assay for Thiamine (Vitamin B1) Determination

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thiamine (Vitamin B1) is a crucial water-soluble vitamin that plays a vital role as a cofactor for enzymes involved in carbohydrate metabolism. Its deficiency can lead to severe neurological and cardiovascular disorders. The thiochrome assay is a well-established and widely used method for the quantitative determination of thiamine in various biological and food matrices. The principle of this assay is based on the chemical oxidation of thiamine under alkaline conditions to this compound, a highly fluorescent compound. The intensity of the fluorescence is directly proportional to the thiamine concentration in the sample. This method offers good sensitivity and specificity, especially when coupled with High-Performance Liquid Chromatography (HPLC) for the separation of this compound from interfering substances.

The oxidation of thiamine to this compound is typically achieved using an oxidizing agent such as potassium ferricyanide in an alkaline medium. Other oxidizing agents like cyanogen bromide and mercuric chloride have also been used.[1][2] The resulting this compound is a tricyclic compound that exhibits strong blue fluorescence, with excitation and emission maxima around 360-370 nm and 425-450 nm, respectively.[1]

Experimental Workflow Diagram

Caption: Experimental workflow for thiamine determination using the this compound assay.

Experimental Protocols

The following protocols provide a detailed methodology for the determination of thiamine in food and whole blood samples.

Protocol 1: Thiamine Determination in Food Samples

1. Sample Preparation and Extraction: a. Weigh 5 g of the homogenized food sample into a flask. b. Add 60 mL of 0.1 N HCl. c. Blend at high speed for 2-3 minutes. d. Heat the mixture at 100°C for 1 hour. e. Cool the mixture to room temperature. f. Adjust the pH to 4.0-4.5 using a 2.5 M Sodium Acetate solution.

2. Enzymatic Hydrolysis (to convert thiamine esters to free thiamine): a. Add 200 mg of Taka-diastase to the pH-adjusted extract. b. Shake well and incubate for 18 hours at 45°C.

3. Protein Precipitation: a. After incubation, add 2 mL of 50% Trichloroacetic acid solution. b. Heat at 100°C for 15 minutes to precipitate proteins. c. Cool and adjust the pH to 2.6-2.8 with Sodium Acetate. d. Bring the final volume to 100 mL with deionized water. e. Filter the solution through a 0.45 µm filter.

4. This compound Reaction and Measurement: a. This protocol often utilizes HPLC with post-column derivatization. The filtered extract is injected into an HPLC system. b. The separated thiamine is then mixed with an alkaline potassium ferricyanide solution post-column to form this compound. c. The fluorescence of the formed this compound is measured by a fluorescence detector.

Protocol 2: Thiamine Determination in Whole Blood

1. Sample Collection and Pre-treatment: a. Collect venous fasting blood samples in EDTA-containing tubes. b. Protect the samples from light and store them at 2-8°C for up to 24 hours or at -20°C for longer storage. c. For sample pretreatment, add 100 µL of whole blood to 400 µL of a prepared enzyme solution (containing enzymes for hydrolysis of thiamine phosphate esters). d. Incubate at 37°C for 30 minutes in the dark. e. Heat to 95°C for 30 minutes to stop the reaction and precipitate proteins. f. Cool the sample quickly and centrifuge for 10 minutes at 10,000 x g. g. Take 200 µL of the supernatant and add 200 µL of water.

2. This compound Reaction (Manual Method): a. In a test tube, mix 5 mL of a 40% sodium hydroxide solution with 0.2 mL of a 0.1% potassium ferricyanide solution. b. Slowly add 10 mL of the prepared sample extract to the alkaline ferricyanide solution over 40 seconds with agitation. c. Continue agitation for another 50 seconds. d. Stop the oxidation by adding two drops of a 3% hydrogen peroxide solution. e. Add 25 mL of isobutanol and shake for 1.5 minutes to extract the this compound. f. Allow the phases to separate.

3. Fluorescence Measurement: a. Measure the fluorescence of the isobutanol layer using a fluorometer. b. A blank should be prepared by adding the sodium hydroxide after the oxidizing agent has been added to the sample, which prevents the oxidation of thiamine to this compound. The blank value is subtracted from the sample reading. c. The thiamine concentration is determined by comparing the fluorescence of the sample to that of a known standard.

Data Presentation

The following tables summarize key quantitative data for the this compound assay.

Table 1: Reagent Concentrations and Conditions

| Parameter | Value | Reference |

| Sample Preparation (Food) | ||

| Acid Extraction | 0.1 N HCl | |

| pH for Enzymatic Hydrolysis | 4.0 - 4.5 | |

| Incubation Temperature | 45°C | |

| Incubation Time | 18 hours | |

| Protein Precipitation | 50% Trichloroacetic acid | |

| Sample Preparation (Blood) | ||

| Incubation Temperature | 37°C | |

| Incubation Time | 30 minutes | |

| Heat Inactivation | 95°C for 30 minutes | |

| This compound Reaction | ||

| Oxidizing Agent | Potassium Ferricyanide (0.1%) | |

| Alkaline Medium | 15% - 40% NaOH | |

| pH for this compound Formation | > 8.0 | |

| Optimal pH for Fluorescence | 12 - 13.5 | |

| Extraction Solvent | Isobutanol |

Table 2: Analytical Parameters

| Parameter | Value | Reference |

| Fluorescence Spectroscopy | ||

| Excitation Wavelength | 360 - 370 nm | |

| Emission Wavelength | 425 - 450 nm | |

| HPLC Method | ||

| Calibration Range (Thiamine) | 0.1 - 25 µg/mL | |

| Calibration Range (Thiamine Pyrophosphate) | 0.02 - 5 µg/mL | |

| Calibration Range (Thiamine Monophosphate) | 0.02 - 5 µg/mL | |

| Alternative Fluorimetric Method | ||

| Linear Detection Range | 1.0 x 10⁻⁹ - 1.0 x 10⁻³ M | |

| Limit of Detection | 2.0 x 10⁻⁶ M | |

| Whole Blood Analysis | ||

| Within-assay Coefficient of Variation | 4.2% | |

| Between-assay Coefficient of Variation | 4.4% | |

| Reference Range (Human Whole Blood) | 95 - 155 nmol/L |

Signaling Pathways

The this compound assay is a chemical assay and does not directly involve biological signaling pathways. The core of the method is the chemical conversion of thiamine to this compound as depicted in the workflow. The underlying principle is the oxidation of the thiazole ring in the thiamine molecule.

Disclaimer: These protocols are intended for informational purposes for a professional audience and should be adapted and validated for specific applications and laboratory conditions.

References

Application Notes: Thiochrome Derivatization for Thiamine Phosphate Esters Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiamine (Vitamin B1) and its phosphate esters, thiamine monophosphate (TMP), thiamine diphosphate (TDP), and thiamine triphosphate (TTP), are crucial for various metabolic processes. The accurate quantification of these compounds in biological matrices is essential for diagnosing deficiencies and in drug development. Thiochrome derivatization followed by high-performance liquid chromatography (HPLC) with fluorescence detection is a widely adopted, sensitive, and specific method for this purpose. This technique relies on the oxidation of thiamine and its phosphate esters in an alkaline environment to form highly fluorescent this compound derivatives, which can then be separated and quantified.

Thiamine deficiency can lead to severe neurological and cardiovascular diseases, such as beriberi and Wernicke-Korsakoff syndrome. Therefore, robust analytical methods for assessing thiamine status are of significant clinical importance.

Principle of the Method

The core of this analytical approach is the conversion of non-fluorescent thiamine and its phosphate esters into their corresponding fluorescent this compound derivatives. This is typically achieved by oxidation with potassium ferricyanide in an alkaline solution.[1][2] The resulting thiochromes are then separated using reversed-phase HPLC and detected by a fluorescence detector. This pre-column derivatization significantly enhances the sensitivity and selectivity of the assay.[3]

Applications

The primary application of this method is the determination of thiamine and its phosphate esters in biological samples, most notably whole blood, for the assessment of vitamin B1 status.[4][5] It is a valuable tool in clinical diagnostics, nutritional science, and preclinical/clinical drug development where thiamine levels may be monitored. The method can be adapted for the analysis of thiamine in foods and dietary supplements.

Quantitative Data Summary

The following tables summarize the performance characteristics of the this compound derivatization HPLC method as reported in various studies.

Table 1: Linearity and Limit of Quantification (LOQ)

| Analyte(s) | Matrix | Linearity Range | Lower Limit of Quantification (LOQ) | Reference |

| Thiamine and its phosphate esters | Whole Blood | Up to 4000 nmol/L | 3 nmol/L | |

| Thiamine and its phosphate esters | Whole Blood | At least up to 1000 nmol/L | 0.5 nmol/L | |

| Thiamine and its phosphate esters | Whole Blood | "Far above the physiological relevant concentration level" | 1 nmol/L | |

| Thiamine Diphosphate (TDP) | Whole Blood | 10 - 250 ng/mL | Not Specified | |

| Thiamine | Water | 0.1 - 25 µg/mL | Not Specified | |

| Thiamine Pyrophosphate | Water | 0.02 - 5 µg/mL | Not Specified | |

| Thiamine Monophosphate | Water | 0.02 - 5 µg/mL | Not Specified |

Table 2: Precision and Recovery

| Analyte(s) | Matrix | Precision (CV%) | Recovery | Reference |

| Thiamine and its phosphate esters | Whole Blood | Within-run: <3.5%, Total: <9.4% | Not Specified | |

| Thiamine and its phosphate esters | Whole Blood | "Very good" | 98 +/- 3% | |

| Thiamine and its phosphate esters | Whole Blood | Within-batch: <2.5%, Between-batch: <4.5% | Almost 100% on average | |

| Thiamine Diphosphate (TDP) | Whole Blood and Dried Blood Spots (DBS) | "Well within acceptable limits" | 87.8% - 101.18% (Whole Blood), 95.2% - 123% (DBS) |

Experimental Protocols

Protocol 1: Pre-column Derivatization for Whole Blood Analysis

This protocol is a synthesis of methodologies described for the analysis of thiamine and its phosphate esters in whole blood.

1. Reagents and Materials

-

Trichloroacetic acid (TCA) or Perchloric acid

-

Potassium ferricyanide

-

Sodium hydroxide (NaOH)

-

Methanol (HPLC grade)

-

Phosphate buffer

-

Thiamine, TMP, TDP, TTP standards

-

Whole blood samples

-

Centrifuge

-

HPLC system with a reversed-phase C18 column and fluorescence detector

2. Sample Preparation (Protein Precipitation)

-

To 0.25 mL of whole blood, standards, or controls, add 0.75 mL of 10% TCA to precipitate proteins.

-

Vortex the mixture vigorously for 15 seconds.

-

Allow the samples to stand in a cold environment for 15 minutes.

-

Centrifuge to pellet the precipitated protein.

-

Collect the supernatant for the derivatization step.

3. Derivatization Procedure

-

Take an aliquot of the supernatant.

-

Add an alkaline solution of potassium ferricyanide. The exact concentrations may need optimization, but a common approach is to add potassium ferricyanide and sodium hydroxide sequentially.

-

The reaction is typically rapid and should be performed in a consistent manner for all samples and standards.

-

Some protocols may include a step to neutralize the pH to extend the life of the HPLC column.

4. HPLC Analysis

-

Inject the derivatized sample into the HPLC system.

-

Separation is achieved on a reversed-phase column using a gradient elution with a mobile phase consisting of a phosphate buffer and an organic modifier like methanol.

-

Set the fluorescence detector to an excitation wavelength of approximately 360 nm and an emission wavelength of around 450 nm.

-

Quantify the thiamine phosphate esters based on the peak areas of the corresponding this compound derivatives relative to the calibration curve generated from the derivatized standards.

Protocol 2: Online Pre-column Derivatization

This protocol utilizes an autosampler for automated derivatization, increasing throughput and reproducibility.

1. Reagents

-

As per Protocol 1, with the derivatizing reagent being a solution of potassium ferricyanide in 15% NaOH.

2. UHPLC-FLD System with an Injector Program

-

A UHPLC system equipped with a fluorescence detector and a programmable injector is required.

3. Injector Program for Automated Derivatization

-

The injector needle picks up the sample from the sample vial.

-

The needle then aspirates the derivatizing reagent (potassium ferricyanide in NaOH).

-

The sample and reagent are mixed within the injector loop.

-

After a short incubation period (e.g., 1 minute), the mixture is injected directly onto the column.

4. Chromatographic Conditions

-

Similar to Protocol 1, with conditions optimized for the UHPLC system.

Visualizations

Caption: Workflow for this compound derivatization and analysis.

Caption: this compound formation reaction.

References

- 1. scispace.com [scispace.com]

- 2. Thiamine Assays—Advances, Challenges, and Caveats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The analysis of thiamin and its derivatives in whole blood samples under high pH conditions of the mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. login.medscape.com [login.medscape.com]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for the Thiochrome Method in Clinical Chemistry: Blood Thiamine Analysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the determination of thiamine (Vitamin B1) and its phosphate esters in human whole blood samples using the thiochrome method coupled with High-Performance Liquid Chromatography (HPLC) and fluorescence detection. This method is a cornerstone in clinical chemistry for assessing thiamine status, which is crucial in diagnosing deficiencies linked to various neurological and cardiovascular disorders.

The this compound method is renowned for its sensitivity and specificity. The underlying principle involves the oxidation of non-fluorescent thiamine by an oxidizing agent, typically potassium ferricyanide in an alkaline medium, to the highly fluorescent compound, this compound. The intensity of the fluorescence is directly proportional to the thiamine concentration in the sample. When combined with the separation power of HPLC, this method allows for the simultaneous quantification of thiamine and its biologically active phosphate esters, primarily thiamine diphosphate (TDP), which constitutes about 80-90% of total thiamine in whole blood.[1][2][3]

Quantitative Data Summary

The performance characteristics of the HPLC-based this compound method for thiamine analysis in whole blood, as reported in various studies, are summarized below. These parameters highlight the method's reliability for clinical and research applications.

| Performance Metric | Reported Value(s) | Reference(s) |

| Linearity | Up to 4000 nmol/L | [2][4] |

| Limit of Quantification (LOQ) | 1 - 3 nmol/L | |

| Limit of Detection (LOD) | 10.0 nmol/L | |

| Recovery | 87.8% - 101.18%; ~100% | |

| Within-Run Precision (CV) | < 2.5% - < 3.5% | |

| Total/Between-Assay Precision (CV) | < 4.4% - < 9.4% | |

| Analysis Time | As rapid as 5.5 minutes per sample |

Experimental Protocols

This section details the methodologies for the determination of thiamine and its phosphate esters in whole blood using the this compound method with HPLC-fluorescence detection.

Principle

Thiamine and its phosphate esters are extracted from whole blood following protein precipitation with trichloroacetic acid (TCA). The extracted compounds are then oxidized in an alkaline environment using potassium ferricyanide to form their respective fluorescent this compound derivatives. These derivatives are separated by reversed-phase HPLC and quantified by a fluorescence detector.

Reagents and Materials

-

Whole Blood Samples: Collected in EDTA-containing tubes.

-

Trichloroacetic Acid (TCA) Solution: 10% (w/v) in ultrapure water.

-

Thiamine Stock Solution: Prepare in 0.1 M HCl.

-

Calibration Standards: Prepared by diluting the stock solution with ultrapure water or saline to achieve concentrations spanning the expected physiological range (e.g., 10 - 400 nmol/L).

-

Oxidizing Reagent (this compound Reaction Mixture): A freshly prepared solution of 0.04% potassium ferricyanide in 15% NaOH. Some protocols recommend mixing 1 part methanol with 2.5 parts of this solution. This solution is light-sensitive and should be prepared fresh daily and used within a few hours.

-

HPLC Grade Acetonitrile and Methanol

-

HPLC Mobile Phase: An aqueous buffer (e.g., 25 mmol/L sodium phosphate, pH 7.0) and an organic modifier (e.g., methanol or acetonitrile).

-

Reversed-Phase HPLC Column: C18, e.g., 3.0 x 50 mm, 2.7 µm particle size.

Sample Preparation

-

Hemolysis: Thaw frozen whole blood samples at room temperature. Ensure complete hemolysis by vortexing or sonication.

-

Protein Precipitation: To 250 µL of hemolyzed whole blood, calibrator, or control, add 750 µL of cold 10% TCA solution.

-

Vortex and Incubate: Vortex the mixture vigorously for 15-30 seconds and incubate on ice or in a cold environment for 10-15 minutes to allow for complete protein precipitation.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 13,000 x g) for 5-10 minutes at 4°C.

-

Supernatant Collection: Carefully transfer the clear supernatant to a clean microcentrifuge tube.

Pre-Column Derivatization

-

Mixing: In an amber vial, mix a portion of the supernatant (e.g., 200 µL) with the freshly prepared oxidizing reagent (e.g., 175 µL). The exact ratios may vary between specific protocols.

-

Reaction: Allow the reaction to proceed for a defined period (typically short, as the reaction is rapid) before injection into the HPLC system. Some automated systems perform this step online immediately prior to injection.

HPLC Analysis

-

HPLC System: An HPLC system equipped with a gradient pump, an autosampler, a column oven, and a fluorescence detector.

-

Chromatographic Conditions:

-

Column: Reversed-phase C18 column.

-

Mobile Phase: A gradient elution is often used. For example, starting with a high aqueous phase composition and increasing the organic phase (e.g., methanol) over the run. A typical gradient might be: Mobile Phase A (25 mmol/L sodium phosphate, pH 7.0) and Mobile Phase B (Methanol).

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Column Temperature: Maintained at a constant temperature, e.g., 30°C.

-

-

Fluorescence Detection:

-

Excitation Wavelength: 375 nm.

-

Emission Wavelength: 435 nm.

-

Data Analysis

-

Peak Identification: Identify the peaks corresponding to the this compound derivatives of thiamine and its phosphate esters based on their retention times compared to the standards.

-

Quantification: Construct a calibration curve by plotting the peak area or height of the standards against their known concentrations. Determine the concentration of thiamine and its esters in the blood samples by interpolating their peak areas or heights on the calibration curve.

Visualizations

Chemical Reaction: Thiamine to this compound

The following diagram illustrates the oxidation of thiamine to the fluorescent this compound molecule.

Caption: Oxidation of thiamine to fluorescent this compound.

Experimental Workflow

This diagram outlines the logical steps involved in the this compound method for blood thiamine analysis.

Caption: Workflow for blood thiamine analysis via the this compound method.

References

- 1. thiamine.dnr.cornell.edu [thiamine.dnr.cornell.edu]

- 2. researchgate.net [researchgate.net]

- 3. A reliable semiautomated method for the determination of total thiamine in whole blood by the this compound method with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

Application Notes and Protocols for Thiamine Analysis in Food Samples using the Thiochrome Method

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiamine (Vitamin B1), a water-soluble vitamin, is crucial for energy metabolism, growth, development, and cellular function.[1] Its quantification in food is vital for nutritional labeling, quality control, and dietary studies. The Thiochrome method is a well-established and widely used fluorometric technique for the determination of thiamine in various matrices, including food and biological samples.[2][3] This method is recognized by international bodies such as AOAC INTERNATIONAL.[2]

The principle of the this compound method is based on the oxidation of non-fluorescent thiamine to the highly fluorescent compound, this compound, in an alkaline medium.[2] The most commonly used oxidizing agent is potassium ferricyanide [K3Fe(CN)6]. The resulting this compound emits a strong blue fluorescence when excited with ultraviolet light, which can be quantitatively measured. The fluorescence intensity is directly proportional to the thiamine concentration in the sample.

Principle of the Method

The chemical transformation central to this method is the oxidation of thiamine. Under alkaline conditions, the thiazole ring of thiamine is opened, and subsequent oxidation leads to the formation of the tricyclic this compound molecule. This reaction is highly specific and sensitive, allowing for the detection of low concentrations of thiamine.

Caption: Chemical Conversion of Thiamine to this compound.

Experimental Protocols

This section details the step-by-step procedure for the analysis of thiamine in food samples using the this compound method, based on established protocols such as AOAC Official Method 953.17.

Sample Preparation and Extraction

The initial step involves the extraction of thiamine from the food matrix. For total thiamine content, this includes the liberation of protein-bound and phosphorylated forms of the vitamin.

-

Homogenization: Weigh a representative sample of the food product (typically 5-10 g). Homogenize the sample with 0.1 M hydrochloric acid (HCl).

-

Acid Hydrolysis: Heat the homogenate in an autoclave at 100-120°C for 20-30 minutes to release bound thiamine.

-

Enzymatic Hydrolysis (for total thiamine): Cool the sample and adjust the pH to 4.0-4.5 with a sodium acetate solution. Add an enzyme solution (e.g., Taka-diastase or a multi-enzyme preparation) to hydrolyze thiamine phosphate esters to free thiamine. Incubate at an appropriate temperature (e.g., 37-45°C) for a specified time (e.g., 3 hours to overnight).

-

Centrifugation/Filtration: After hydrolysis, centrifuge the sample to separate solid particles. Collect the supernatant and filter it to obtain a clear extract.

Purification (Cleanup)

To remove interfering substances that may quench fluorescence or produce their own fluorescence, a purification step is essential.

-

Ion-Exchange Chromatography: Pass the clear extract through a cation-exchange chromatography column (e.g., Amberlite or Decalso). Thiamine, being positively charged, will be retained on the column, while many interfering compounds will pass through.

-

Washing: Wash the column with hot water to remove any remaining impurities.

-

Elution: Elute the thiamine from the column using an acidified potassium chloride (KCl) solution.

This compound Derivatization

This is the core step where thiamine is converted to the fluorescent this compound.

-

Aliquot Preparation: Take a known volume of the purified eluate containing thiamine.

-

Oxidation: Add an alkaline oxidizing reagent, typically a freshly prepared mixture of sodium hydroxide (NaOH) and potassium ferricyanide solution (e.g., 1% K3Fe(CN)6 in 15% NaOH). Mix well. The reaction is rapid.

-

Blank Preparation: Prepare a sample blank by adding the alkaline solution (NaOH) without the oxidizing agent (potassium ferricyanide) to an identical aliquot of the sample eluate. This is crucial to correct for any background fluorescence from the sample matrix.

This compound Extraction and Quantification

The fluorescent this compound is then extracted into an organic solvent for measurement.

-